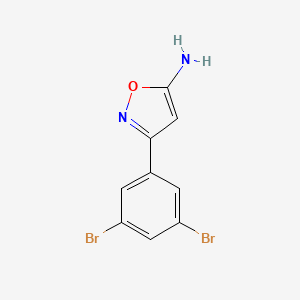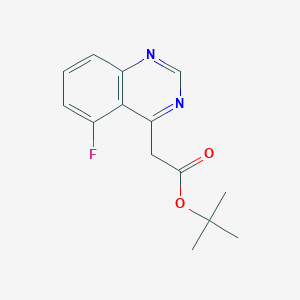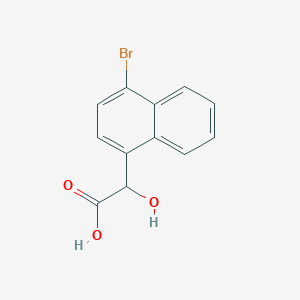
3-Amino-5-(5-bromo-3-pyridyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876566 is a chemical compound with a unique structure and properties that make it significant in various scientific fields. It is known for its applications in synthetic chemistry, biological research, and industrial processes. The compound’s molecular structure allows it to participate in a range of chemical reactions, making it a versatile tool for researchers and industry professionals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876566 typically involves a multi-step process that includes the preparation of intermediate compounds. The initial step often involves the reaction of a primary substrate with a suitable reagent under controlled conditions. This is followed by purification and further chemical modifications to achieve the desired compound. Common reagents used in the synthesis include strong acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and time, are carefully optimized to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of MFCD32876566 is scaled up using large reactors and automated systems. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality. Industrial methods may also include the use of catalysts to enhance reaction rates and reduce energy consumption. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876566 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
MFCD32876566 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of MFCD32876566 involves its interaction with specific molecular targets The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events The pathways involved may include signal transduction, gene expression, and metabolic regulation
Vergleich Mit ähnlichen Verbindungen
MFCD32876566 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its high reactivity in substitution reactions.
Compound B: Exhibits strong oxidizing properties and is used in similar applications.
Compound C: Shares a similar molecular framework but differs in its functional groups, leading to distinct chemical behavior.
The uniqueness of MFCD32876566 lies in its specific combination of functional groups and molecular structure, which confer unique reactivity and application potential.
Eigenschaften
Molekularformel |
C8H8BrClN4 |
|---|---|
Molekulargewicht |
275.53 g/mol |
IUPAC-Name |
5-(5-bromopyridin-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7BrN4.ClH/c9-6-1-5(3-11-4-6)7-2-8(10)13-12-7;/h1-4H,(H3,10,12,13);1H |
InChI-Schlüssel |
ZIRGNZZGEAKOHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)C2=CC(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)



![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)
![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)

![3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13708251.png)





